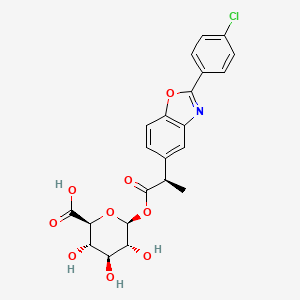
(R)-Benoxaprofen glucuronide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-Benoxaprofen glucuronide is a metabolite of benoxaprofen, a non-steroidal anti-inflammatory drug (NSAID) that was used for its analgesic and anti-inflammatory properties. The glucuronide form is a result of the body’s phase II metabolism, where benoxaprofen is conjugated with glucuronic acid to increase its solubility and facilitate excretion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-Benoxaprofen glucuronide typically involves the conjugation of benoxaprofen with glucuronic acid. This process is catalyzed by the enzyme UDP-glucuronosyltransferase (UGT) in the liver. The reaction conditions often include the presence of UDP-glucuronic acid as a cofactor and a suitable buffer to maintain the pH.
Industrial Production Methods
Industrial production of ®-Benoxaprofen glucuronide follows similar principles but on a larger scale. The process involves the use of recombinant UGT enzymes to catalyze the reaction efficiently. The reaction mixture is then purified using chromatographic techniques to isolate the glucuronide conjugate.
Analyse Chemischer Reaktionen
Types of Reactions
®-Benoxaprofen glucuronide undergoes several types of chemical reactions, including:
Hydrolysis: The glucuronide can be hydrolyzed back to benoxaprofen and glucuronic acid.
Oxidation: The compound can undergo oxidation reactions, although these are less common.
Substitution: The glucuronic acid moiety can be substituted under specific conditions.
Common Reagents and Conditions
Hydrolysis: Typically involves acidic or enzymatic conditions.
Oxidation: Requires oxidizing agents such as hydrogen peroxide.
Substitution: Involves nucleophiles that can attack the glucuronic acid moiety.
Major Products Formed
Hydrolysis: Benoxaprofen and glucuronic acid.
Oxidation: Oxidized derivatives of benoxaprofen glucuronide.
Substitution: Various substituted glucuronides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
®-Benoxaprofen glucuronide has several scientific research applications:
Chemistry: Used as a model compound to study phase II metabolism and glucuronidation processes.
Biology: Helps in understanding the metabolic pathways and the role of UGT enzymes.
Medicine: Provides insights into the pharmacokinetics and metabolism of NSAIDs.
Industry: Used in the development of drug metabolism studies and in the production of glucuronide conjugates for pharmaceutical applications.
Wirkmechanismus
The primary mechanism of action of ®-Benoxaprofen glucuronide involves its role as a metabolite of benoxaprofen. The glucuronidation process increases the solubility of benoxaprofen, facilitating its excretion from the body. The molecular targets include the UGT enzymes that catalyze the conjugation reaction. The pathways involved are part of the body’s detoxification system, where xenobiotics are converted into more water-soluble forms for excretion.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benoxaprofen: The parent compound from which ®-Benoxaprofen glucuronide is derived.
Other NSAID Glucuronides: Such as ibuprofen glucuronide and naproxen glucuronide.
Uniqueness
®-Benoxaprofen glucuronide is unique due to its specific structure and the metabolic pathway it follows. Unlike other NSAID glucuronides, it has distinct pharmacokinetic properties and a unique metabolic profile. This uniqueness makes it a valuable compound for studying the metabolism and excretion of NSAIDs.
Eigenschaften
CAS-Nummer |
112924-40-0 |
|---|---|
Molekularformel |
C22H20ClNO9 |
Molekulargewicht |
477.8 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-6-[(2R)-2-[2-(4-chlorophenyl)-1,3-benzoxazol-5-yl]propanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H20ClNO9/c1-9(21(30)33-22-17(27)15(25)16(26)18(32-22)20(28)29)11-4-7-14-13(8-11)24-19(31-14)10-2-5-12(23)6-3-10/h2-9,15-18,22,25-27H,1H3,(H,28,29)/t9-,15+,16+,17-,18+,22+/m1/s1 |
InChI-Schlüssel |
FMHXTOVNUBYPFK-MQAJGHQPSA-N |
Isomerische SMILES |
C[C@H](C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl)C(=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O |
Kanonische SMILES |
CC(C1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)Cl)C(=O)OC4C(C(C(C(O4)C(=O)O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[2-[4-[7-[(5-Chloro-2,6-Difluoro-4-Pyrimidinyl)Amino]-5,9-Disulfo-2H-Naphtho[1,2-d]Triazol-2-Yl]-2-Sulfophenyl]Diazenyl]-1,2-Dihydro-6-Hydroxy-2-Oxo-4-Pyridinecarboxylic Acid](/img/structure/B12792627.png)
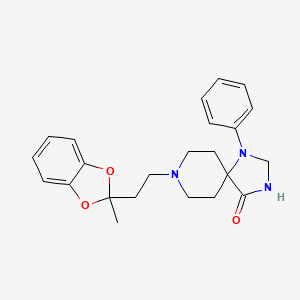
![Methyl 4-[2-(2-methoxy-2-oxoethyl)phenyl]butanoate](/img/structure/B12792632.png)
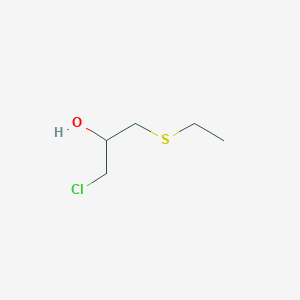
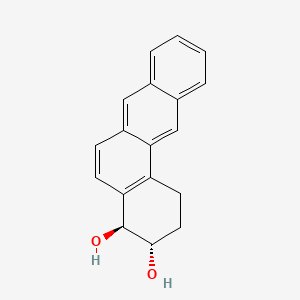
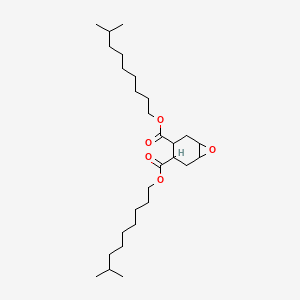

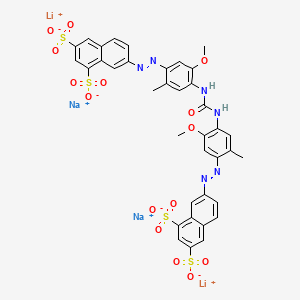

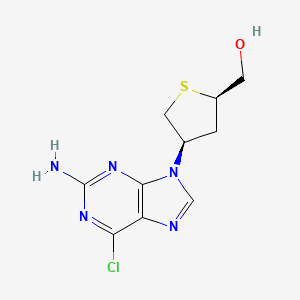

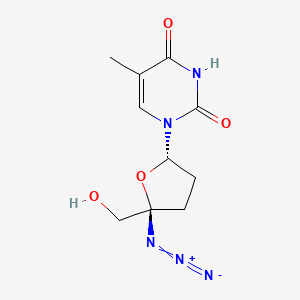
![4-[(4-Chlorophenyl)sulfonyl]benzoic acid](/img/structure/B12792704.png)
